molecular formula C12H12N2O2 B13688116 3-(4-Ethoxyphenyl)pyrazin-2(1H)-one

3-(4-Ethoxyphenyl)pyrazin-2(1H)-one

Cat. No.: B13688116
M. Wt: 216.24 g/mol
InChI Key: IXONGPSDIBDPLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethoxyphenyl)pyrazin-2(1H)-one is an organic compound that belongs to the pyrazinone family This compound is characterized by a pyrazinone ring substituted with an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)pyrazin-2(1H)-one typically involves the condensation of 4-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazinone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)pyrazin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazinone derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include various substituted pyrazinones, hydrazine derivatives, and other functionalized compounds that retain the core pyrazinone structure.

Scientific Research Applications

3-(4-Ethoxyphenyl)pyrazin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpyrazin-2(1H)-one: Lacks the ethoxy group, resulting in different chemical properties and biological activities.

    3-(4-Methoxyphenyl)pyrazin-2(1H)-one: Contains a methoxy group instead of an ethoxy group, leading to variations in reactivity and applications.

    3-(4-Chlorophenyl)pyrazin-2(1H)-one:

Uniqueness

3-(4-Ethoxyphenyl)pyrazin-2(1H)-one is unique due to the presence of the ethoxy group, which influences its solubility, reactivity, and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-1H-pyrazin-2-one

InChI

InChI=1S/C12H12N2O2/c1-2-16-10-5-3-9(4-6-10)11-12(15)14-8-7-13-11/h3-8H,2H2,1H3,(H,14,15)

InChI Key

IXONGPSDIBDPLH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC=CNC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.